N-Phenylcholest-5-en-3-amine
Description
N-Phenylcholest-5-en-3-amine (CAS 7510-04-5), also known as Cholesterylaniline, is a steroidal derivative with the molecular formula C₃₃H₅₁N and a molecular weight of 461.778 g/mol . Its structure comprises a cholestane backbone (a tetracyclic steroid nucleus) substituted with a phenylamine group at the 3β-position (Fig. 1). This compound is characterized by its eight defined stereocenters and a conjugated double bond at the 5,6-position of the steroid core.
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKVXBTMCXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324205 | |
| Record name | N-Phenylcholest-5-en-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-04-5 | |
| Record name | NSC406017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylcholest-5-en-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Phenylcholest-5-en-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of cholesterol with aniline under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Phenylcholest-5-en-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Phenylcholest-5-en-3-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent for biochemical assays and as a building block for the synthesis of more complex molecules . In biology, it can be used as a biological material for studying cell membrane interactions and other cellular processes . In medicine, cholesterylaniline derivatives may have potential therapeutic applications, although further research is needed to fully understand their effects . In industry, cholesterylaniline can be used in the development of new materials with unique properties, such as liquid crystals and gelators .
Mechanism of Action
The mechanism of action of cholesterylaniline involves its interaction with specific molecular targets and pathways. As a cholesterol-based compound, it may interact with cell membranes and influence membrane fluidity and permeability . The aniline moiety may also interact with proteins and other biomolecules, affecting their function and activity . Further research is needed to fully elucidate the molecular targets and pathways involved in the effects of cholesterylaniline .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-Phenylcholest-5-en-3-amine and analogous compounds:
Key Comparative Insights
Steroidal vs. Heterocyclic Backbones
- This compound’s cholestane backbone confers high lipophilicity and stereochemical complexity, distinguishing it from planar heterocyclic systems like 3-chloro-N-phenyl-phthalimide (phthalimide) or 5-chloro-N-cyclopentylpyrimidin-2-amine (pyrimidine). The steroidal structure may facilitate interactions with lipid bilayers or steroid-binding proteins, whereas heterocycles are often optimized for target-specific drug design .
Functional Group Reactivity
- The N-phenylamine group in this compound is less polar than the imide group in 3-chloro-N-phenyl-phthalimide, which enhances the latter’s utility in polymer synthesis .
- Chloro substituents in compounds like 3-chloro-N-phenyl-phthalimide and 5-chloro-N-cyclopentylpyrimidin-2-amine increase electrophilicity, enabling nucleophilic substitution reactions—a feature absent in the unhalogenated cholestane derivative .
Biological Activity
N-Phenylcholest-5-en-3-amine, also known as cholesterylaniline, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
This compound exhibits a wide range of biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Cholesterylaniline has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its potential as an antibiotic is notable, as it has shown activity against:
- Bacterial Infections : Effective against common bacterial strains.
- Viral Infections : Inhibitory effects observed against viruses such as HIV , HBV , and influenza virus .
2. Anti-Cancer Properties
Research indicates that this compound may possess anti-cancer properties. It has been evaluated in vitro for its effects on various cancer cell lines, showing promise in:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK .
3. Immunomodulatory Effects
The compound has been implicated in modulating immune responses. It interacts with various receptors involved in inflammation and immune signaling, including:
- NF-κB Pathway : Influencing inflammatory responses.
- JAK/STAT Signaling : Affecting cytokine signaling pathways .
4. Neuropharmacological Effects
This compound shows potential in neuronal signaling pathways, which may have implications for neurodegenerative diseases. Its interactions with neurotransmitter receptors suggest possible applications in treating conditions such as Alzheimer's disease .
The biological activities of this compound are mediated through several mechanisms:
Receptor Interactions
The compound interacts with various receptors that play crucial roles in cellular signaling:
| Receptor Type | Function |
|---|---|
| GPCR | Modulates neurotransmission and immune responses |
| Protein Tyrosine Kinases | Involved in cell growth and differentiation |
| Nuclear Receptors | Regulates gene expression related to metabolism and inflammation |
Cellular Pathways
N-Phenylcholest-5-en-3-amines’ effects on key cellular pathways include:
- Apoptosis Pathways : Inducing programmed cell death in cancer cells.
- Cell Cycle Regulation : Affecting the progression of the cell cycle, potentially leading to growth arrest in tumors .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiviral Activity Study :
- Anti-Cancer Efficacy :
- Immunomodulation Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
